4-Nitro-1,2-dihydroacenaphthylen-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1,2-dihydroacenaphthylen-5-amine is an organic compound with the molecular formula C₁₂H₁₀N₂O₂. It is a derivative of acenaphthylene, featuring a nitro group and an amine group attached to the acenaphthylene core. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1,2-dihydroacenaphthylen-5-amine typically involves the nitration of 1,2-dihydroacenaphthylene followed by the introduction of an amine group. One common method includes:
Nitration: 1,2-Dihydroacenaphthylene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Amination: The nitro compound is then reduced using a reducing agent like iron powder in the presence of hydrochloric acid to convert the nitro group to an amine group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1,2-dihydroacenaphthylen-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction: 4-Amino-1,2-dihydroacenaphthylen-5-amine.
Substitution: Various substituted acenaphthylene derivatives depending on the substituent introduced.
Scientific Research Applications
4-Nitro-1,2-dihydroacenaphthylen-5-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Utilized in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Nitro-1,2-dihydroacenaphthylen-5-amine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates, while the amine group can form hydrogen bonds or participate in nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroacenaphthylen-5-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroacenaphthene: Contains a nitro group but lacks the dihydro structure, affecting its chemical properties and reactivity.
Uniqueness
4-Nitro-1,2-dihydroacenaphthylen-5-amine is unique due to the presence of both a nitro group and an amine group on the acenaphthylene core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings.
Properties
CAS No. |
4657-95-8 |
---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-nitro-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C12H10N2O2/c13-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)14(15)16/h1-3,6H,4-5,13H2 |
InChI Key |
VWJYDQVCIUABSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C3=CC=CC1=C23)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.